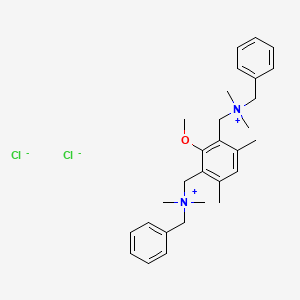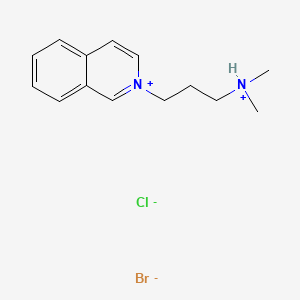
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride is a quaternary ammonium compound. It is known for its unique structure, which includes an isoquinoline ring system and a dimethylamino propyl side chain. This compound is often used in various chemical and biological research applications due to its distinct properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride typically involves the quaternization of isoquinoline with 3-(dimethylamino)propyl bromide. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: N-oxides of the isoquinolinium compound.
Reduction: Secondary amines.
Substitution: Various substituted isoquinolinium derivatives.
Wissenschaftliche Forschungsanwendungen
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies of neurotransmitter systems and ion channel function.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride involves its interaction with molecular targets such as ion channels and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quaternary Ammonium Compounds: Such as benzalkonium chloride and cetyltrimethylammonium bromide.
Isoquinoline Derivatives: Including papaverine and berberine.
Uniqueness
Isoquinolinium, 2-(3-(dimethylamino)propyl)-, bromide, hydrochloride is unique due to its combination of an isoquinoline ring and a dimethylamino propyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications.
Eigenschaften
CAS-Nummer |
64059-45-6 |
|---|---|
Molekularformel |
C14H20BrClN2 |
Molekulargewicht |
331.68 g/mol |
IUPAC-Name |
3-isoquinolin-2-ium-2-ylpropyl(dimethyl)azanium;bromide;chloride |
InChI |
InChI=1S/C14H19N2.BrH.ClH/c1-15(2)9-5-10-16-11-8-13-6-3-4-7-14(13)12-16;;/h3-4,6-8,11-12H,5,9-10H2,1-2H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
OIMCRYGRGHXRHC-UHFFFAOYSA-M |
Kanonische SMILES |
C[NH+](C)CCC[N+]1=CC2=CC=CC=C2C=C1.[Cl-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


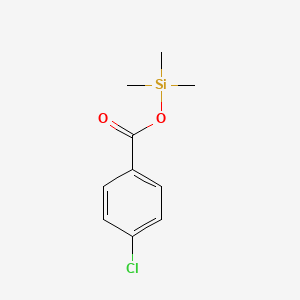
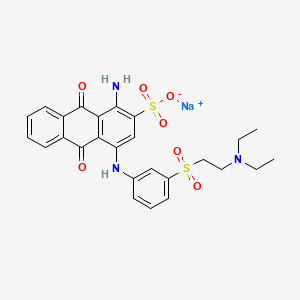


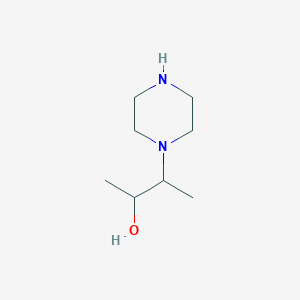

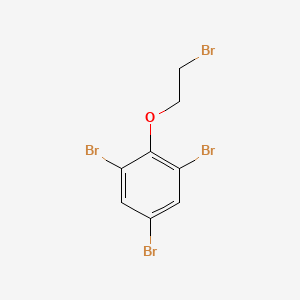

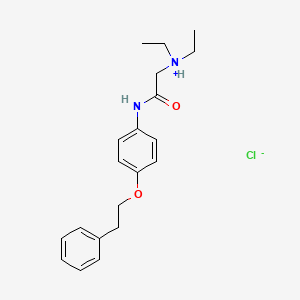
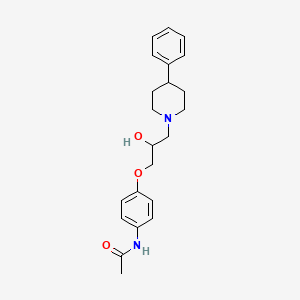
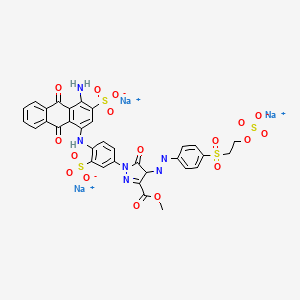

![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
